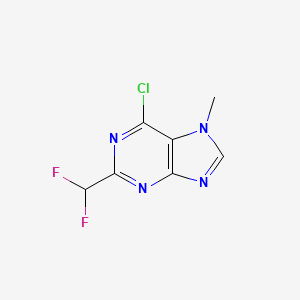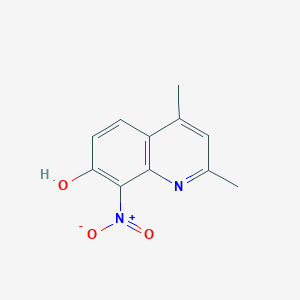
2,4-Dimethyl-8-nitroquinolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of quinoline derivatives, including 2,4-Dimethyl-8-nitroquinolin-7-ol, can be achieved through various methods. Some common synthetic routes include:
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, resulting in higher yields and shorter reaction times.
Catalyst-Based Synthesis: Utilizing recyclable catalysts such as clay or ionic liquids to promote the reaction.
One-Pot Reactions: Combining multiple reaction steps into a single process, often under solvent-free conditions.
Photocatalytic Synthesis: Using UV radiation to drive the reaction.
Industrial production methods often involve optimizing these laboratory-scale techniques to achieve higher efficiency and scalability.
化学反応の分析
2,4-Dimethyl-8-nitroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,4-Dimethyl-8-nitroquinolin-7-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-Dimethyl-8-nitroquinolin-7-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit bacterial gyrases, leading to the disruption of DNA synthesis in bacteria . Additionally, its nitro group can participate in redox reactions, contributing to its biological activity .
類似化合物との比較
2,4-Dimethyl-8-nitroquinolin-7-ol can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline-8-thiol: Used in the production of metal complexes that emit light.
5-Nitro-8-hydroxyquinoline: An antibacterial agent with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
2,4-dimethyl-8-nitroquinolin-7-ol |
InChI |
InChI=1S/C11H10N2O3/c1-6-5-7(2)12-10-8(6)3-4-9(14)11(10)13(15)16/h3-5,14H,1-2H3 |
InChIキー |
VEQFJBSUFFCICP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=CC(=C2[N+](=O)[O-])O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


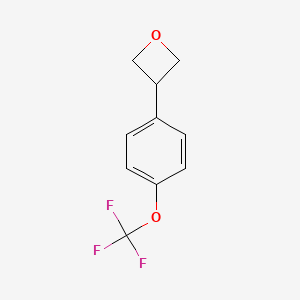



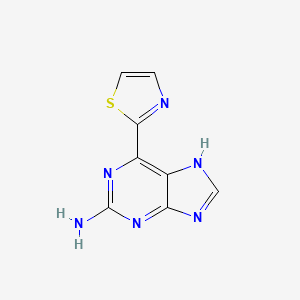
![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)

![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)


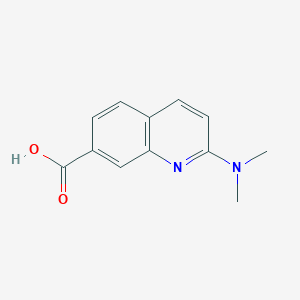

![Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11889245.png)
